8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrroloquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 273.33 g/mol. This compound is recognized for its potential as a building block in the synthesis of more complex organic molecules due to its reactive functional groups.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR. It is classified as a heterocyclic compound, specifically a pyrroloquinoline derivative, which features a fused ring system that includes nitrogen atoms. The presence of ethoxy and trimethyl groups enhances its chemical reactivity and solubility properties.
The synthesis of 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione primarily involves the Stolle reaction. This reaction entails the condensation of substituted 2,2,4-trimethyl-1,2-dihydroquinoline or its hydrochloride salt with oxalyl chloride. The reaction proceeds through several key steps:
The use of dihydroquinoline hydrochloride instead of the free base improves yields by minimizing unwanted byproducts such as oxalic diamide.
The stability of the ethoxy group under these reaction conditions is notable as it does not undergo hydrolysis during synthesis.
The molecular structure of 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.33 g/mol |
CAS Number | 727661-21-4 |
The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione often involves interactions with biological targets through its reactive functional groups. The presence of the quinone moiety allows for redox cycling and interaction with cellular components such as proteins and nucleic acids.
Research indicates that derivatives of this compound may exhibit biological activities such as antimicrobial or anticancer properties due to their ability to modulate biochemical pathways.
The physical properties include:
Chemical properties encompass:
Relevant data on stability under different conditions indicate that the compound maintains integrity in neutral to slightly acidic environments but may degrade under strong alkaline conditions.
The primary applications of 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lie in its potential uses in:
This compound represents a versatile scaffold with significant potential in both academic research and industrial applications due to its unique structural features and reactivity profiles.
Hybrid heterocyclic scaffolds represent a frontier in rational drug design, where covalent linkage of distinct pharmacophores generates single chemical entities with multimodal biological activities. This strategy enables simultaneous interaction with multiple therapeutic targets, potentially yielding enhanced efficacy while minimizing off-target effects [2]. The pyrrolo[3,2,1-ij]quinoline-1,2-dione framework exemplifies this approach, serving as a structural platform for integrating complementary bioactive moieties. Molecular hybridization of tetrahydroquinoline derivatives (known factor Xa/Xia inhibitors) with rhodanine or imidazolidinone fragments (exhibiting factor VIII inhibition) has produced hybrid molecules with synergistic anticoagulant profiles [2] [5]. This design philosophy capitalizes on the intrinsic bioactivity of each component while creating novel molecular architectures that may overcome limitations of single-target agents, particularly in complex thrombotic disorders where coagulation pathways exhibit redundancy [2].
Table 1: Hybridization Strategies for Pyrroloquinoline-Based Anticoagulants
Core Scaffold | Fused Pharmacophore | Biological Targets | Therapeutic Advantage |
---|---|---|---|
Pyrrolo[3,2,1-ij]quinoline-1,2-dione | Rhodanine | Factor Xa, Factor XIa | Dual inhibition reduces thrombus formation risk |
Pyrrolo[3,2,1-ij]quinoline-1,2-dione | 2-Thioxoimidazolidin-4-one | Factor XIa | Selective factor XIa inhibition minimizes bleeding risk |
6-Aryl-pyrroloquinolinedione | Propargylated rhodanine | Factor Xa | Enhanced binding affinity via alkyne incorporation |
The tricyclic 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione system provides a conformationally constrained framework that optimally positions pharmacophoric elements for interaction with coagulation factors. This core combines the planar aromaticity of quinoline with the saturated flexibility of the pyrrolidine ring, creating a three-dimensional structure capable of penetrating deep hydrophobic pockets in serine protease active sites [4] [8]. Specific structural features of 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 727661-21-4) enhance its binding capabilities: the ethoxy group at position 8 extends into solvent-exposed regions, the gem-dimethyl substitution at C4 stabilizes the envelope conformation of the saturated ring, and the dione system facilitates hydrogen bonding with catalytic triads [1] [4]. Crystallographic docking studies reveal that this tricyclic system occupies the S1 specificity pocket of factor Xa while allowing appended rhodanine fragments to engage adjacent exosite regions, enabling simultaneous interaction with multiple domains of the coagulation enzyme [5] [8]. The molecular rigidity reduces entropy penalties upon binding, contributing to favorable binding thermodynamics despite moderate molecular weight (273.33 g/mol) [1] [4].
Quinoline derivatives have undergone transformative evolution from antimalarial applications to sophisticated anticoagulant agents, reflecting increasing understanding of coagulation biochemistry. Early quinolines like chloroquine demonstrated incidental anticoagulant effects, prompting investigation into their mechanism beyond parasitic targeting [3]. This led to the development of quinoline-based factor Xa inhibitors exploiting the nitrogen heterocycle's ability to form cation-π interactions with arginine residues in the enzyme's active site [6] [8]. The structural progression advanced from monocyclic quinolines to tricyclic systems exemplified by pyrrolo[3,2,1-ij]quinoline-1,2-diones, which offered superior shape complementarity to coagulation factors [6]. Contemporary design integrates docking simulations with synthetic chemistry, enabling precise optimization of substituent effects: the 8-ethoxy group in 8-ethoxy-4,4,6-trimethyl derivatives enhances solubility and pharmacokinetics, while C4 methyl groups optimize hydrophobic packing within the factor Xa S4 pocket [2] [5]. This evolution reflects a paradigm shift from serendipitous discovery to structure-based design, positioning pyrroloquinoline-diones as strategic platforms for next-generation anticoagulants with improved therapeutic indices [5] [8].
Structural Characteristics and Chemical Properties
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8